

Spectroscopic Analysis of Trichloropyrimidines: A Technical Guide

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Compound of Interest

Compound Name: **4,5,6-Trichloropyrimidine**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for chloropyrimidine isomers, with a focus on providing reference data and outlining the methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental spectra for **4,5,6-trichloropyrimidine** are not readily available in public spectral databases, this document presents the available data for the closely related isomer, 2,4,6-trichloropyrimidine, to serve as a valuable comparative resource. The experimental protocols detailed herein are broadly applicable for the spectroscopic characterization of **4,5,6-trichloropyrimidine** and similar heterocyclic compounds.

Data Presentation: Spectroscopic Data for 2,4,6-Trichloropyrimidine

The following tables summarize the available quantitative spectroscopic data for 2,4,6-trichloropyrimidine. It is important to note that this data is for a structural isomer of **4,5,6-trichloropyrimidine** and should be used as a reference with this distinction in mind.

Table 1: 1H NMR Data for 2,4,6-Trichloropyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|------------|
| 7.45 | Singlet | H5 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for 2,4,6-Trichloropyrimidine

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 162.88 | C2, C6 |
| 160.10 | C4 |
| 120.04 | C5 |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: IR Absorption Data for 2,4,6-Trichloropyrimidine

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------|
| 3108.63 | Medium | Aromatic C-H Stretch |
| 1529.23 | Strong | C=N/C=C Stretch |
| 1276.57 | Strong | C-N Stretch |
| 834.45 | Strong | C-Cl Stretch |
| 754.17 | Weak | C-H Out-of-plane Bend |

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry Data for 2,4,6-Trichloropyrimidine

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|------------|
| 182 | 100 | [M]+ |
| 184 | 97 | [M+2]+ |
| 147 | 30 | [M-Cl]+ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above and are recommended for the analysis of **4,5,6-trichloropyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

Sample Preparation:

- Weigh approximately 10-20 mg of the solid 2,4,6-trichloropyrimidine sample.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a single-pulse ^1H NMR spectrum at a spectral width sufficient to cover the aromatic region (e.g., 0-10 ppm).
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

13C NMR Acquisition:

- Switch the spectrometer to the 13C channel.
- Acquire a proton-decoupled 13C NMR spectrum at a spectral width of approximately 0-200 ppm.
- Reference the spectrum to the solvent peak of CDCl3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory (or equivalent).

Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of the solid 2,4,6-trichloropyrimidine sample in an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Thoroughly grind the mixture to a fine, homogeneous powder.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A NIST Mass Spectrometry Data Center instrument (or equivalent) capable of electron ionization.

Sample Introduction:

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source.

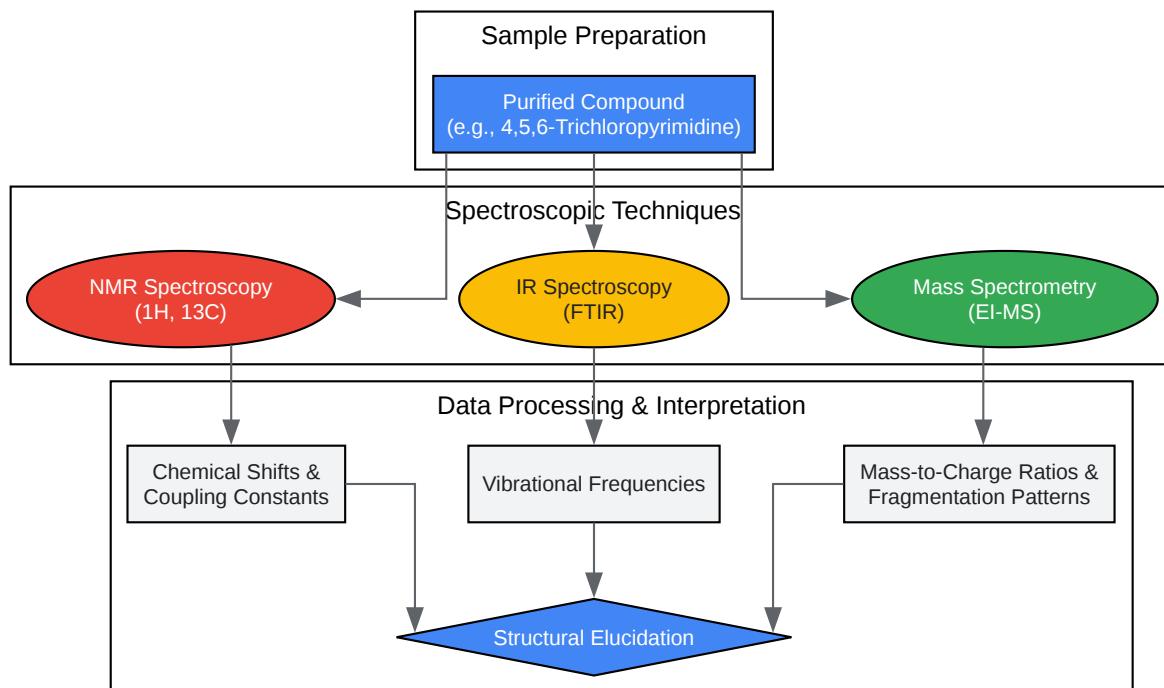
Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting positively charged ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,5,6-trichloropyrimidine**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
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